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Compound of Interest

Compound Name: 2-Formylcinnamic acid

Cat. No.: B562854

Introduction

2-Formylcinnamic acid, with the chemical formula C10HsOs and a molecular weight of 176.17
g/mol , is a derivative of cinnamic acid featuring a formyl group at the ortho position of the
phenyl ring.[1][2] This compound holds interest for researchers in medicinal chemistry and
materials science due to the reactive aldehyde and carboxylic acid functionalities, which allow
for a variety of chemical modifications. This technical guide provides a detailed overview of the
expected spectroscopic data for 2-formylcinnamic acid, including Infrared (IR), Nuclear
Magnetic Resonance (*H and 3C NMR), and Mass Spectrometry (MS). The information
presented herein is intended to serve as a valuable resource for the identification and
characterization of this compound.

While comprehensive, peer-reviewed spectral data for 2-formylcinnamic acid is not
extensively published, this guide compiles predicted values based on the well-documented
spectroscopic characteristics of cinnamic acid, benzaldehyde, and their derivatives. These
predictions are grounded in established principles of spectroscopic interpretation.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for 2-

formylcinnamic acid.

Table 1: Infrared (IR) Spectroscopy Data
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Vibrational Mode

Predicted Wavenumber
(cm™)

Functional Group
Responsible

O-H Stretch (Carboxylic Acid)

3300-2500 (broad)

Carboxylic Acid O-H

C-H Stretch (Aromatic)

3100-3000

Aromatic C-H

C-H Stretch (Aldehyde)

2850-2820 and 2750-2720

Aldehyde C-H (Fermi

resonance)

Conjugated Carboxylic Acid

C=0 Stretch (Carboxylic Acid) 1710-1680 c=0

C=0 Stretch (Aldehyde) 1700-1680 Aromatic Aldehyde C=0
C=C Stretch (Alkene) 1640-1620 Conjugated Alkene C=C
C=C Stretch (Aromatic) 1600-1450 Aromatic Ring C=C

C-H Bend (Alkene, trans) 980-960 trans-disubstituted Alkene
C-H Bend (Aromatic, ortho- 170.735 ortho-disubstituted Aromatic

subst.)

Ring

Note: The two C=0 stretching vibrations (carboxylic acid and aldehyde) are expected to be in

close proximity and may overlap.

Table 2: 'H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (Predicted, 400 MHz, CDCI3)
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] Predicted Chemical o Coupling Constant
Proton Assignment . Multiplicity
Shift (6, ppm) (J, Hz)
Aldehyde Proton (- )
10.0-10.5 Singlet (s)
CHO)
Carboxylic Acid )
11.0-13.0 Singlet (s)
Proton (-COOH)
Vinylic Proton (a to
6.3-6.6 Doublet (d) ~16.0
COOH)
Vinylic Proton (B to
7.8-8.1 Doublet (d) ~16.0
COOH)
Aromatic Protons 74-79 Multiplet (m)

Note: The large coupling constant (~16.0 Hz) for the vinylic protons is characteristic of a trans-
alkene configuration.

Table 3: **C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (Predicted, 100 MHz, CDCIls)

Carbon Assignment Predicted Chemical Shift (6, ppm)
Carbonyl Carbon (Aldehyde) 190 - 195
Carbonyl Carbon (Carboxylic Acid) 170 - 175
Vinylic Carbon (3 to COOH) 142 - 147
Aromatic Carbons (Substituted) 135 - 140
Aromatic Carbons (Unsubstituted) 125 - 135
Vinylic Carbon (o to COOH) 118 - 123

Table 4: Mass Spectrometry (MS) Data
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lon Type Predicted m/z Ratio Interpretation

Molecular weight of 2-

Molecular lon [M]*e 176 _ o

formylcinnamic acid
[M-H]* 175 Loss of a hydrogen radical

Loss of a hydroxyl radical from
[M-OH]* 159 . .

the carboxylic acid group

Loss of the formyl group
[M-CHQOJ* 147 _

radical

Loss of the carboxylic acid
[M-COOH]* 131 group radical, forming a

cinnamaldehyde cation

Loss of water (possible
[M-H20]*e 158

rearrangement)

Tropylium ion, a common
[C7HA]* 91 fragment for substituted

benzene rings

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of cinnamic
acid derivatives, which are applicable to 2-formylcinnamic acid.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
e Sample Preparation:

o KBr Pellet Method: A small amount of the solid sample is finely ground with dry potassium
bromide (KBr). This mixture is then pressed into a thin, transparent pellet using a hydraulic

press.
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o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the ATR crystal. This method requires minimal sample preparation.

o Data Acquisition: The IR spectrum is typically recorded in the range of 4000—-400 cm~1. A
background spectrum of the empty sample holder (or clean ATR crystal) is recorded and
automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A 400 MHz (or higher) NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of the 2-formylcinnamic acid sample is
dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube. A
small amount of tetramethylsilane (TMS) may be added as an internal standard (6 0.00

ppm).
o Data Acquisition:

o H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good
signal-to-noise ratio.

o 13C NMR: A proton-decoupled spectrum is typically acquired, which results in single lines
for each unique carbon atom. A larger number of scans is usually required compared to *H
NMR due to the lower natural abundance of the 13C isotope.

Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer, often coupled with a chromatographic system like
Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron lonization (El)
IS a common ionization method.

o Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile) at a low concentration.
o Data Acquisition:

o Introduction: The sample solution is introduced into the ion source. In El, the sample is
vaporized and bombarded with a high-energy electron beam (typically 70 eV).
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o Analysis: The resulting positively charged ions (the molecular ion and various fragment
ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass
analyzer.

o Detection: The abundance of each ion is recorded, generating a mass spectrum.

Visualization of Structural Elucidation

The following diagram illustrates the logical workflow of how the different spectroscopic
techniques provide complementary information to confirm the structure of 2-formylcinnamic
acid.

Structural Elucidation of 2-Formylcinnamic Acid

2-Formylcinnamic Acid
(C10H803)

Analysis by /Analysis byN:lysis by Analysis by

IR Spectroscopy 1H NMR Spectroscopy 13C NMR Spectroscopy Mass Spectrometry
Provides evidence of Provides evidence of &’rovides evidence of Provides evidence of
0-H (broad, ~3000 cm-1) COOH (=12 ppm, s) COOH (~172 ppm) M°'e°“ﬁ;'°r2é$’; =479,
C=0 (~1700 cm-1, may split) CHO (~10 ppm, s) CHO (~192 ppm) [M»OgH]+ (15'9)
Aldehyde C-H (~2830, ~2730 cm-1) Vinylic H (~6.5, 7.9 ppm, d, J=16 Hz) Alkene C (~120, 145 ppm) [M-CHOJ+ (147)
trans C=C-H (~970 cm-1) Aromatic H (7.4-7.9 ppm, m) Aromatic C (125-140 ppm) [M-COOHJ+ (131)

ructural Confirmati

Combined data confirms the presence of:
- Carboxylic acid group
- Aldehyde group
- trans-Alkene
- ortho-Substituted benzene ring
- Molecular formula and connectivity
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Caption: Workflow for the structural confirmation of 2-formylcinnamic acid using
spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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